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Compound of Interest

Methyl 4-bromo-3-
Compound Name:
hydroxythiophene-2-carboxylate

Cat. No. B1362303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. The information presented
herein is crucial for the unambiguous identification, characterization, and quality control of this
molecule in research and development settings. This document details Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with
detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 4-bromo-3-
hydroxythiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.74 Singlet 1H Hydroxyl proton (-OH)
Thiophene ring proton
7.38 Singlet 1H P 9P
(Cs-H)
) Methyl ester protons (-
3.92 Singlet 3H
OCHs3)
Solvent: CDCls
Table 2: 13C NMR Spectroscopic Data
Chemical Shift (8) ppm Assighment
165.8 Carbonyl carbon (C=0)
160.4 Thiophene ring carbon (C3-OH)
128.1 Thiophene ring carbon (Cs)
103.8 Thiophene ring carbon (C2)
102.6 Thiophene ring carbon (Cas-Br)
52.2 Methyl ester carbon (-OCHs)

Solvent: CDCIz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z Interpretation

236 Molecular ion (M*)

lonization Method: Electron lonization (El)
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Infrared (IR) Spectroscopy

While a specific experimental spectrum for Methyl 4-bromo-3-hydroxythiophene-2-
carboxylate is not readily available in the public domain, Table 4 provides the expected
characteristic absorption frequencies based on the functional groups present in the molecule
and data from similar thiophene derivatives.[1]

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm~12) Functional Group Vibration Mode
~3400 (broad) O-H Stretching
~3100 C-H (aromatic) Stretching
~2950 C-H (methyl) Stretching
~1700 C=0 (ester) Stretching
~1550-1450 C=C (thiophene ring) Stretching
~1250 C-O (ester) Stretching
~700-600 C-Br Stretching

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the analyte.
Materials and Equipment:

* NMR spectrometer (e.g., 400 MHz or higher)

* NMR tubes

o Deuterated solvent (e.g., Chloroform-d, CDCIs)
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e Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
o Pipettes and vials
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of the deuterated solvent (CDCIs) in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity and optimal resolution.

[e]

Tune and match the probe for the desired nuclei (*H and 3C).

e 1H NMR Acquisition:

[¢]

Set the appropriate spectral width, acquisition time, and relaxation delay.

o Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
e 13C NMR Acquisition:
o Switch the spectrometer to the 13C channel.

o Set the appropriate spectral width, acquisition time, and relaxation delay. A longer
relaxation delay may be necessary for quaternary carbons.
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o Acquire the spectrum using a proton-decoupled pulse sequence.

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer

Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) accessory

Mortar and pestle

Spatula

Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Procedure (KBr Pellet Method):
e Sample Preparation:

o Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200
mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

e Pellet Formation:
o Transfer the powder to a pellet press.
o Apply pressure to form a thin, transparent or translucent pellet.
e Spectral Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.
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o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm1).

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
o Mass spectrometer with an Electron lonization (El) source
» Direct insertion probe or Gas Chromatography (GC) inlet
e Analyte: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Procedure (Direct Insertion Probe):
o Sample Preparation: Place a small amount of the solid sample into a capillary tube.
« Introduction into the Mass Spectrometer:
o Insert the capillary tube into the direct insertion probe.
o Introduce the probe into the ion source of the mass spectrometer through a vacuum lock.
 lonization and Analysis:
o Gently heat the probe to volatilize the sample into the ion source.

o The vaporized molecules are bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer according to their
mass-to-charge ratio (m/z).

o Data Acquisition:
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o The detector records the abundance of each ion at a specific m/z value.
o The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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